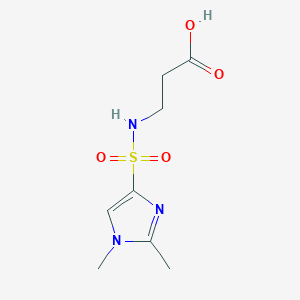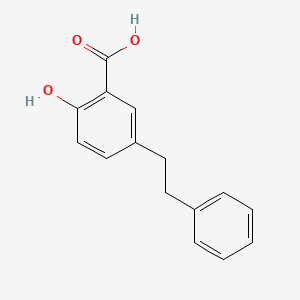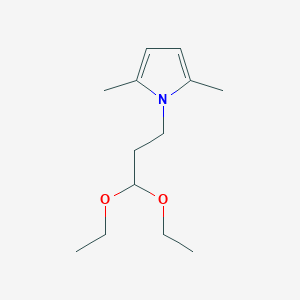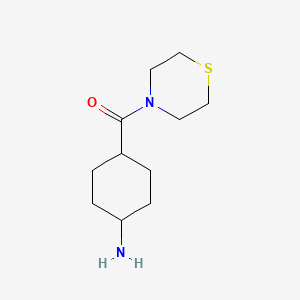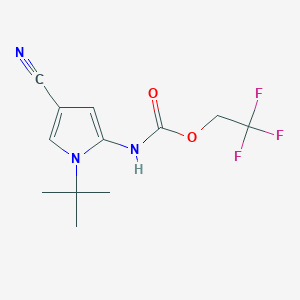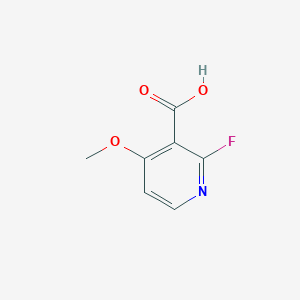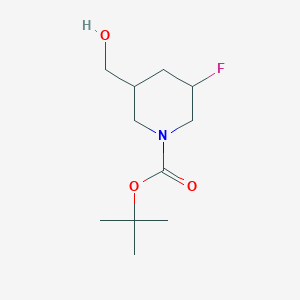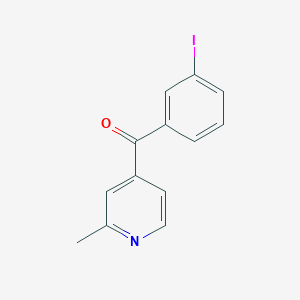
6-(Methylsulfonyl)-1H-indazole
Descripción general
Descripción
6-(Methylsulfonyl)-1H-indazole, also known as 6-MSI, is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a cyclic compound containing a heterocyclic ring structure composed of one sulfur atom, one nitrogen atom, and six carbon atoms. 6-MSI is a versatile molecule found in a variety of natural and synthetic products, and has been investigated for its potential use in medicine, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of 1H-indazoles : A practical, metal-free synthesis approach for 1H-indazoles, including 6-(Methylsulfonyl)-1H-indazole, was demonstrated, utilizing selective activation of oxime in the presence of an amino group. This method, known for its mild conditions and good to excellent yields, involves methanesulfonyl chloride and triethylamine, showcasing the compound's synthesis feasibility (Counceller et al., 2008).
Crystal Structure and Planarity : The crystal structure of a derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, was analyzed, revealing a planar indazole system and specific hydrogen bond interactions, indicating the compound's stable crystalline form and potential for further derivative synthesis (Hakmaoui et al., 2015).
Surface Interactions and Corrosion Inhibition : Indazole compounds, including derivatives like this compound, were studied for their inhibitive properties against acidic iron corrosion. The findings suggest the potential utility of these compounds in protective coatings or corrosion inhibitors, based on their interaction with metal surfaces and ability to form protective layers (Babić-Samardžija et al., 2005).
Antimicrobial and Antifungal Properties : Several studies have focused on the antimicrobial and antifungal activities of indazole derivatives. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial and antifungal agents (Sumangala et al., 2012), (Panda et al., 2022).
Enthalpy of Formation and Structural Analysis : The enthalpy of formation for various indazole compounds, including derivatives, was determined, providing insights into the energetic and structural properties of these compounds. Such information is crucial for understanding the stability and reactivity of this compound and its derivatives (Orozco-Guareño et al., 2019).
Antibacterial Mechanism and Plant Protection : Studies on sulfone derivatives containing 1,3,4-oxadiazole moieties, related to the indazole structure, revealed significant antibacterial activities against rice bacterial leaf blight. These compounds not only inhibited bacterial growth but also stimulated plant defense mechanisms, highlighting their potential in agricultural applications (Shi et al., 2015).
Mecanismo De Acción
Target of Action
Related compounds such as 6-(methylsulfonyl) hexyl isothiocyanate have been studied for their potential chemopreventive properties, particularly in leukemia cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to exert cytotoxic effects on tumor cells . They induce apoptosis in transformed cells through an extrinsic pathway, as demonstrated by a significant increase in the percentage of cells with activated caspase-8 .
Biochemical Pathways
Related compounds have been associated with the activation of the nuclear factor e2-related factor 2 (nrf2)-antioxidant-response element (are) pathway, which is essential for neuroprotective effects .
Pharmacokinetics
A study on a related compound, odanacatib, showed that it was characterized by low systemic clearance in all species and by a long plasma half-life in monkeys and dogs . The oral bioavailability was dependent on the vehicle used and ranged from 18% (monkey) to ∼100% (dog) at doses of 1 to 5 mg/kg, using nonaqueous vehicles .
Result of Action
Related compounds like 6-methylsulfinylhexyl isothiocyanate have been shown to improve fatigue, sleep, and mood significantly after 4 weeks of intake .
Action Environment
It’s worth noting that the efficacy of related herbicides is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) in target plants .
Análisis Bioquímico
Biochemical Properties
6-(Methylsulfonyl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 epoxygenase, which is involved in the metabolism of arachidonic acid . The interaction between this compound and cytochrome P450 epoxygenase can lead to the inhibition of the enzyme, affecting the metabolic pathways it regulates. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce autophagy in leukemia cell lines, such as Jurkat and HL-60 cells . Autophagy is a catabolic process that helps maintain cellular homeostasis by degrading and recycling damaged organelles and proteins. The induction of autophagy by this compound is associated with increased levels of reactive oxygen species (ROS), which can act as signaling molecules to trigger autophagic processes. Additionally, this compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, leading to changes in enzyme activity, gene expression, and cellular processes. One of the key mechanisms is the inhibition of cytochrome P450 epoxygenase, which affects the metabolism of arachidonic acid and other substrates . This inhibition can lead to alterations in the levels of metabolites and signaling molecules, ultimately influencing cellular functions. Additionally, this compound has been shown to induce autophagy through the generation of ROS, which act as signaling molecules to activate autophagic pathways . These molecular interactions and mechanisms highlight the multifaceted effects of this compound at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can induce autophagy and increase ROS levels in a dose-dependent manner over a 24-hour period . The stability of this compound in laboratory conditions is crucial for its sustained effects, and any degradation of the compound can influence its efficacy. Long-term studies are needed to assess the potential chronic effects of this compound on cellular function and overall health.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound can induce apoptosis in tumor cells in a dose- and time-dependent manner . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal models are essential for understanding the threshold effects and potential toxicity of this compound, providing valuable insights for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with cytochrome P450 epoxygenase is a key aspect of its metabolic pathway, affecting the metabolism of arachidonic acid and other substrates . These interactions can influence metabolic flux and the levels of metabolites, ultimately impacting cellular functions and overall health. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the localization and concentration of this compound, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the interactions of this compound with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
6-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHKXZWDTBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670741 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261953-48-4 | |
| Record name | 6-(Methanesulfonyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


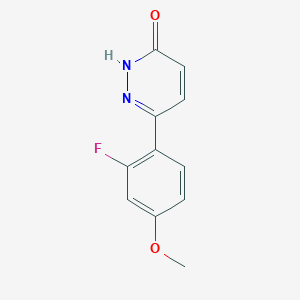
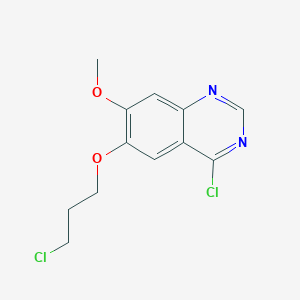
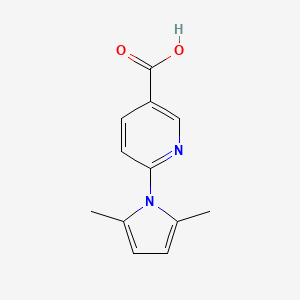
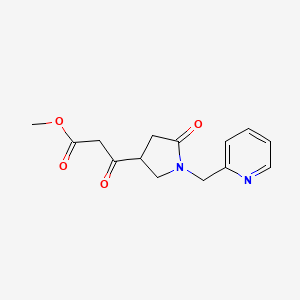
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
